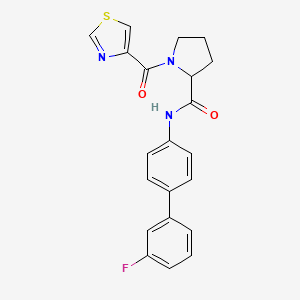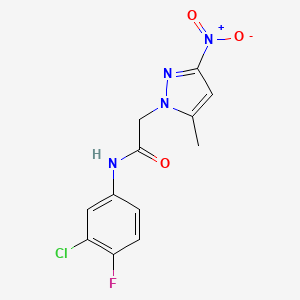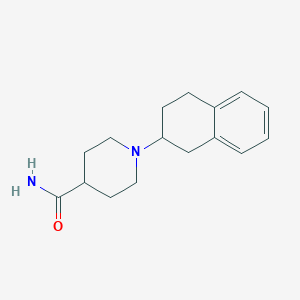
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, also known as FBPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FBPA is a prodrug, meaning that it is inactive until it is metabolized by the body into its active form. In
作用机制
The exact mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is not fully understood. It is believed that N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is metabolized by the body into an active form that binds to certain proteins in tumor cells, causing them to become more visible on MRI scans.
Biochemical and Physiological Effects:
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to have minimal toxicity and is generally well-tolerated by the body. It does not appear to have any significant biochemical or physiological effects beyond its use as a contrast agent for MRI.
实验室实验的优点和局限性
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it easy to store and transport. However, N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is not suitable for all types of experiments. Its use is primarily limited to MRI studies, and it may not be effective for other types of imaging or diagnostic tests.
未来方向
There are several potential future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide. One area of interest is in the development of new contrast agents for MRI. Researchers are exploring ways to modify the chemical structure of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide to improve its effectiveness as a contrast agent. Another area of interest is in the use of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide as a drug delivery system. Researchers are exploring ways to attach therapeutic agents to N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, allowing them to be delivered directly to tumor cells. Finally, researchers are exploring ways to use N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide in combination with other imaging agents to improve the accuracy of MRI scans.
合成方法
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide involves several steps. First, 3'-fluoro-4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-thiazol-4-ylamine to form the corresponding amide. Finally, proline is added to the amide to form N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide. The overall yield of this synthesis method is approximately 40%.
科学研究应用
N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been studied for its potential use in several scientific research applications. One of its main uses is as a contrast agent for magnetic resonance imaging (MRI). N-(3'-fluoro-4-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to accumulate in certain types of tumors, making them more visible on MRI scans. This could potentially lead to earlier and more accurate diagnoses of cancer.
属性
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-16-4-1-3-15(11-16)14-6-8-17(9-7-14)24-20(26)19-5-2-10-25(19)21(27)18-12-28-13-23-18/h1,3-4,6-9,11-13,19H,2,5,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTYSQUUPIBLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)

![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)